Cathepsin B Ssubstrate I,colorimetric
Overview
Description
Cathepsin B Substrate I, colorimetric, is a compound used to detect the activity of cathepsin B, a lysosomal cysteine proteinase. This enzyme plays a crucial role in various physiological processes, including protein turnover, pro-hormone activation, and apoptosis. The substrate is typically used in biochemical assays to measure cathepsin B activity by producing a colorimetric change upon cleavage by the enzyme .
Mechanism of Action
Target of Action
The primary target of the compound Cathepsin B Substrate I, Colorimetric, also known as Z-Arg-Arg-pNA . 2 HCl, is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation . It is known to cross the blood-brain barrier, and elevated levels of this enzyme are implicated in many neurological maladies, including traumatic brain injury, epilepsy, and Alzheimer’s disease .
Mode of Action
Z-Arg-Arg-pNA . 2 HCl acts as a colorimetric substrate for Cathepsin B . The activity of Cathepsin B is quantified by the release of p-nitroaniline, which can be measured by absorbance at 405 nm .
Biochemical Pathways
Z-Arg-Arg-pNA . 2 HCl is involved in the biochemical pathway of protein degradation . As a substrate for Cathepsin B, it participates in the breakdown of proteins within the cell, contributing to the maintenance of homeostatic metabolic activity .
Result of Action
The action of Z-Arg-Arg-pNA . 2 HCl results in the degradation of proteins within the cell . This process is crucial for maintaining cellular homeostasis and metabolic activity .
Action Environment
The action of Z-Arg-Arg-pNA . 2 HCl is influenced by the pH of the environment . The substrate demonstrates high specific activity for Cathepsin B at acidic to neutral pHs . Therefore, changes in the pH of the environment could potentially influence the action, efficacy, and stability of Z-Arg-Arg-pNA . 2 HCl .
Biochemical Analysis
Biochemical Properties
Cathepsin B Substrate I, Colorimetric interacts with the enzyme Cathepsin B, a lysosomal cysteine proteinase . This interaction is based on the substrate’s specific amino acid sequence, Z-Arg-Arg-pNA . Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .
Cellular Effects
The Cathepsin B Substrate I, Colorimetric influences cell function by enabling the detection and quantification of Cathepsin B activity . This can impact cell signaling pathways, gene expression, and cellular metabolism, as Cathepsin B is involved in intracellular and extracellular protein turnover, helping cells maintain homeostatic metabolic activity .
Molecular Mechanism
The mechanism of action of Cathepsin B Substrate I, Colorimetric involves binding interactions with Cathepsin B . The substrate is cleaved by the enzyme, resulting in a colorimetric product that can be quantified . This allows for the assessment of Cathepsin B’s endopeptidase and exopeptidase activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Cathepsin B Substrate I, Colorimetric in laboratory settings can be observed through changes in the colorimetric signal, which corresponds to Cathepsin B activity
Dosage Effects in Animal Models
The effects of Cathepsin B Substrate I, Colorimetric in animal models would largely depend on the specific experimental setup and the dosage used. As a biochemical tool, it is primarily used in vitro to measure Cathepsin B activity .
Metabolic Pathways
Cathepsin B Substrate I, Colorimetric is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme Cathepsin B .
Transport and Distribution
The transport and distribution of Cathepsin B Substrate I, Colorimetric within cells and tissues would be determined by the experimental conditions under which it is used .
Subcellular Localization
As a substrate for a lysosomal enzyme, Cathepsin B Substrate I, Colorimetric would be expected to localize to the lysosome under normal physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin B Substrate I, colorimetric, involves the preparation of a peptide sequence, typically Z-Arg-Arg-pNA (benzyloxycarbonyl-arginyl-arginyl-p-nitroanilide). The synthesis begins with the protection of the amino groups of arginine residues, followed by coupling reactions to form the peptide bond. The final step involves the attachment of the p-nitroanilide group, which serves as the chromogenic moiety .
Industrial Production Methods
Industrial production of Cathepsin B Substrate I, colorimetric, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The lyophilized product is then packaged under conditions that protect it from light and moisture to ensure stability .
Chemical Reactions Analysis
Types of Reactions
Cathepsin B Substrate I, colorimetric, primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The enzyme cleaves the peptide bond between the arginine residues, releasing p-nitroaniline, which produces a yellow color detectable by spectrophotometry .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under acidic conditions, which are optimal for cathepsin B activity. Common reagents include buffer solutions to maintain the pH and reducing agents to ensure the enzyme remains in its active form .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is responsible for the colorimetric change observed in the assay .
Scientific Research Applications
Cathepsin B Substrate I, colorimetric, is widely used in scientific research for various applications:
Comparison with Similar Compounds
Cathepsin B Substrate I, colorimetric, can be compared with other substrates used to detect cathepsin B activity, such as:
Z-Arg-Arg-AMC (benzyloxycarbonyl-arginyl-arginyl-7-amino-4-methylcoumarin): This fluorogenic substrate is similar in structure but produces a fluorescent signal instead of a colorimetric change.
Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin): Another fluorogenic substrate that is more specific for cathepsin B compared to other cysteine proteases.
Cathepsin B Substrate I, colorimetric, is unique in its ability to provide a simple and direct colorimetric readout, making it suitable for high-throughput screening and diagnostic applications .
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGITPTGZVJOP-HRIAXCGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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